molecular formula C31H34O9 B12090778 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) CAS No. 67135-48-2

3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone)

Cat. No.: B12090778
CAS No.: 67135-48-2
M. Wt: 550.6 g/mol
InChI Key: POTFCSBOXWLDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3,3’-Carbonylbis(5,7-dipropoxy-2-benzopyrone) involves several steps. One common synthetic route includes the reaction of 5,7-dipropoxy-2-benzopyrone with a carbonylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3,3’-Carbonylbis(5,7-dipropoxy-2-benzopyrone) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3’-Carbonylbis(5,7-dipropoxy-2-benzopyrone) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-Carbonylbis(5,7-dipropoxy-2-benzopyrone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

3,3’-Carbonylbis(5,7-dipropoxy-2-benzopyrone) can be compared with other similar compounds, such as:

    3,3’-Carbonylbis(5,7-dimethoxy-2-benzopyrone): This compound has methoxy groups instead of propoxy groups, which may result in different chemical and biological properties.

    3,3’-Carbonylbis(5,7-diethoxy-2-benzopyrone): The presence of ethoxy groups can also influence the compound’s reactivity and applications.

The uniqueness of 3,3’-Carbonylbis(5,7-dipropoxy-2-benzopyrone) lies in its specific structural features and the potential for diverse applications in various scientific fields .

Properties

CAS No.

67135-48-2

Molecular Formula

C31H34O9

Molecular Weight

550.6 g/mol

IUPAC Name

3-(2-oxo-5,7-dipropoxychromene-3-carbonyl)-5,7-dipropoxychromen-2-one

InChI

InChI=1S/C31H34O9/c1-5-9-35-19-13-25(37-11-7-3)21-17-23(30(33)39-27(21)15-19)29(32)24-18-22-26(38-12-8-4)14-20(36-10-6-2)16-28(22)40-31(24)34/h13-18H,5-12H2,1-4H3

InChI Key

POTFCSBOXWLDJQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4OCCC)OCCC)OC3=O)C(=C1)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.